REACTION_CXSMILES
|
[C:1]([N:9]1[C:17]2[C:12](=[C:13]([C:20]([F:23])([F:22])[F:21])[C:14]([O:18]C)=[CH:15][CH:16]=2)[C:11]([CH2:24][C:25]([OH:27])=[O:26])=[CH:10]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl.N1C=CC=CC=1>>[C:1]([N:9]1[C:17]2[C:12](=[C:13]([C:20]([F:21])([F:22])[F:23])[C:14]([OH:18])=[CH:15][CH:16]=2)[C:11]([CH2:24][C:25]([OH:27])=[O:26])=[CH:10]1)(=[O:8])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|
|
Name
|
1-benzoyl-5-methoxy-4-trifluoromethyl-3-indolyl acetic acid
|
Quantity
|
0.001 mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)N1C=C(C2=C(C(=CC=C12)OC)C(F)(F)F)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.N1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
with stirring, to 1.5 g
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 160°-220°
|
Type
|
TEMPERATURE
|
Details
|
On cooling
|
Type
|
EXTRACTION
|
Details
|
the residue is extracted with saturated sodium bicarbonate solution
|
Type
|
EXTRACTION
|
Details
|
The solution is then extracted with ether
|
Type
|
WASH
|
Details
|
the ether extracts washed well with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The ether solution is concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)N1C=C(C2=C(C(=CC=C12)O)C(F)(F)F)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |